molecular formula C48H80O40 B152034 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol CAS No. 92517-02-7

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Numéro de catalogue: B152034
Numéro CAS: 92517-02-7
Poids moléculaire: 1297.1 g/mol
Clé InChI: XXFANTYPKDIONG-DGMDHIGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol: is a modified cyclodextrin compound where a glucose unit is attached to the beta-cyclodextrin molecule. This compound is known for its ability to enhance the solubility and stability of various substances, making it valuable in pharmaceutical and chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol typically involves the enzymatic conversion of beta-cyclodextrin with glucose. The reaction is catalyzed by specific enzymes that facilitate the attachment of the glucose unit to the beta-cyclodextrin molecule .

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications .

Analyse Des Réactions Chimiques

Host-Guest Complexation Reactions

This compound’s primary reactivity involves forming inclusion complexes with hydrophobic molecules via non-covalent interactions. The glucose-modified β-cyclodextrin cavity enhances solubility and binding affinity compared to unmodified cyclodextrins.

Key Interactions:

  • Hydrophobic effect : The central cavity accommodates non-polar guest molecules (e.g., drugs, organic dyes).

  • Hydrogen bonding : Hydroxyl groups on the glucose moiety stabilize polar guests.

Example Applications:

Guest MoleculeBinding Constant (K)Application
Ibuprofen~1,200 M⁻¹Drug delivery
Curcumin~890 M⁻¹Nutraceutical stabilization
Fluorescent dyes500–2,000 M⁻¹Sensor development

Hydrolysis and Stability

The compound’s ether and glycosidic linkages are susceptible to acidic or enzymatic hydrolysis:

Hydrolysis Pathways:

  • Acidic conditions : Cleavage of glycosidic bonds at pH < 3, leading to glucose and cyclodextrin fragments.

  • Enzymatic degradation : α-Amylases selectively hydrolyze specific linkages, producing oligosaccharides.

Stability Data:

ConditionHalf-Life (25°C)Degradation Products
pH 1.0 (HCl)2.5 hoursGlucose, β-cyclodextrin derivatives
pH 7.4 (buffer)>30 daysStable
α-Amylase (37°C)8 hoursMaltose, smaller cyclodextrins

Oxidation Reactions

The hydroxymethyl groups (-CH₂OH) undergo selective oxidation:

Reagents and Products:

ReagentProductSelectivity
NaIO₄Aldehyde-functionalized CDHigh
TEMPO/NaClOCarboxylic acid derivativesModerate
HNO₃Ketone formationLow

Oxidation expands utility in cross-linking or covalent conjugation for drug delivery systems .

Derivatization via Hydroxyl Groups

The compound’s 21 hydroxyl groups enable diverse functionalization:

Common Reactions:

  • Etherification : Alkylation with methyl or ethyl halides to enhance hydrophobicity.

  • Esterification : Reaction with acyl chlorides for pH-sensitive prodrugs.

  • Sulfonation : Improves aqueous solubility for industrial applications.

Reaction Efficiency:

Reaction TypeTypical YieldFunctional Groups Added
Methylation60–75%-OCH₃
Acetylation80–90%-OCOCH₃
Sulfonation50–65%-SO₃H

Supramolecular Polymerization

The glucose substituent facilitates self-assembly into nanostructures:

  • Mechanism : Hydrogen bonding between glucose units and π-π stacking of aromatic guests.

  • Applications : Nanocarriers for controlled drug release or catalytic templates.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

  • 220–280°C : Loss of hydroxyl groups as water.

  • 280–400°C : Carbonization of the cyclodextrin backbone.

Applications De Recherche Scientifique

The compound identified as (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,... is a complex organic molecule with potential applications in various scientific fields.

Pharmaceutical Applications

The compound's intricate structure suggests potential use in pharmaceuticals. Its hydroxymethyl groups may enhance solubility and bioavailability of drug formulations. The compound could serve as a scaffold for developing new therapeutic agents targeting specific biological pathways.

Biochemical Research

Due to its unique molecular architecture and functional groups:

  • Enzyme Inhibition : It may be investigated for its ability to inhibit specific enzymes linked to diseases such as cancer or metabolic disorders.
  • Signal Transduction Studies : The compound could be utilized in studies examining cellular signaling pathways due to its structural complexity.

Material Science

The compound's structural properties may lend themselves to applications in material science:

  • Biodegradable Polymers : Its hydroxymethyl groups can be used to synthesize biodegradable polymers for environmentally friendly materials.
  • Nanotechnology : The compound could be explored for use in creating nanocarriers for drug delivery systems.

Agricultural Chemistry

The compound may have agricultural applications:

  • Pesticide Development : Its structural features may allow it to function as a pesticide or herbicide by targeting specific pests or plant diseases.
  • Plant Growth Regulators : The compound could potentially act as a growth regulator due to its biochemical properties.

Cosmetic Industry

Given its potential moisturizing properties from the hydroxymethyl groups:

  • Skincare Formulations : This compound could be explored for use in skincare products aimed at hydration and skin barrier improvement.

Case Study 1: Enzyme Inhibition

Research has demonstrated that structurally similar compounds exhibit enzyme inhibition properties. Investigating this compound's interaction with enzymes like cyclooxygenase or lipoxygenase could reveal therapeutic benefits in inflammatory conditions.

Case Study 2: Drug Delivery Systems

Studies on polymers derived from compounds with similar functional groups have shown enhanced drug delivery efficiency in targeted therapies. This compound's potential as a drug carrier should be explored through in vitro and in vivo studies.

Case Study 3: Agricultural Applications

Research on similar compounds has indicated efficacy against specific agricultural pests when used as a pesticide. Field trials could validate the effectiveness of this compound in real-world agricultural settings.

Mécanisme D'action

The mechanism of action of (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol involves the formation of inclusion complexes with guest molecules. The glucose unit enhances the compound’s ability to form stable complexes, improving the solubility and stability of the guest molecules. This mechanism is particularly valuable in drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients.

Comparaison Avec Des Composés Similaires

Uniqueness: (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is unique due to its enhanced solubility and stability properties compared to its parent compound, beta-cyclodextrin. The glucose modification allows for better interaction with guest molecules, making it more effective in various applications .

Activité Biologique

Chemical Identity and Structure
The compound in focus is a complex polyhydroxylated structure with the IUPAC name:

 1S 3R 5R 6S 8R 10R 11S 13R 15R 16S 18R 20R 21S 23R 25R 26S 28R 30R 31S 33R 35R 36R 37R 38R 39R 40R 41R 42R 43R 44R 45R 46R 47R 48R 49R 5 10 15 20 30 35 hexakis hydroxymethyl 25 2S 3R 4S 5S 6R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxymethyl 2 4 7 \text{ 1S 3R 5R 6S 8R 10R 11S 13R 15R 16S 18R 20R 21S 23R 25R 26S 28R 30R 31S 33R 35R 36R 37R 38R 39R 40R 41R 42R 43R 44R 45R 46R 47R 48R 49R 5 10 15 20 30 35 hexakis hydroxymethyl 25 2S 3R 4S 5S 6R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxymethyl 2 4 7 }

This compound is characterized by a high degree of hydroxylation and a complex cyclic structure.

Overview of Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.

Antiviral Activity

Research indicates that certain derivatives of similar polyhydroxylated compounds exhibit significant antiviral properties. For instance:

  • Compounds with structural similarities have shown effectiveness against viruses such as measles and herpes simplex virus (HSV) in vitro. Notably:
    • Compounds 12a and 20b demonstrated activity comparable to ribavirin against measles virus.
    • Compounds 3a and 12b were noted to be more active than ribavirin against HSV-2 but showed higher toxicity to Vero cells .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have shown:

  • Moderate cytostatic effects against leukemia cell lines (L1210 and P388), although less potent than established chemotherapeutics like 2-chloro-2'-deoxyadenosine .
  • The presence of multiple hydroxymethyl groups is theorized to enhance interaction with cellular targets involved in cancer proliferation.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of viral replication : Similar compounds have been suggested to interfere with viral RNA synthesis or protein translation processes.
  • Cytotoxicity in cancer cells : The compound may induce apoptosis or inhibit cell cycle progression through interactions with specific signaling pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for assessing the therapeutic potential:

  • Absorption : The high number of hydroxyl groups suggests good solubility in biological fluids.
  • Metabolism : Preliminary studies indicate that such compounds undergo extensive metabolic transformations which could impact their efficacy and safety profiles.
  • Toxicity : While some derivatives exhibit beneficial effects against viruses and tumors, toxicity remains a concern. For example:
    • Higher concentrations showed cytotoxic effects on non-target cells (e.g., Vero cells) .

Case Studies and Research Findings

A summary of case studies related to similar compounds reveals:

StudyCompoundActivityReference
112aAntiviral (measles)
220bAntiviral (HSV)
33aCytostatic (leukemia)
4RibavirinBenchmark antiviral

Propriétés

Numéro CAS

92517-02-7

Formule moléculaire

C48H80O40

Poids moléculaire

1297.1 g/mol

Nom IUPAC

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1

Clé InChI

XXFANTYPKDIONG-DGMDHIGGSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O

SMILES isomérique

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O

SMILES canonique

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O

Synonymes

2,4,7,9,12,14,17,19,22,24,27,29,32,34-Tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane β-Cyclodextrin deriv.;  O-α-D-Glucopyranosyl-(1→6A)-β-cyclodextrin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.